n-Butyl-2-cyanoacetamide

Übersicht

Beschreibung

n-Butyl-2-cyanoacetamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their applications have been discussed. For instance, N-(4-amino-2-butynyl)acetamides have been synthesized and evaluated for their potential in treating overactive detrusor, a condition affecting bladder control . Additionally, N-tert-butyl-2-iodoacetamide, a related compound, has been used as an alkylating reagent for relative quantitation of proteins, indicating the versatility of similar structures in biochemical applications . Furthermore, poly n-butyl cyanoacrylate, a polymer derived from n-butyl cyanoacrylate, has been utilized in the synthesis of nanoparticles, demonstrating the compound's relevance in nanotechnology .

Synthesis Analysis

The synthesis of related compounds involves specific reactions tailored to achieve desired functional groups and properties. For example, a series of N-(4-amino-2-butynyl)acetamides were synthesized for pharmacological evaluation, with some derivatives showing promising activity and reduced side effects . In another study, N-t-butyliodoacetamide was synthesized in both light and heavy forms, showcasing the ability to create isotopically labeled compounds for proteomics research . The synthesis of poly n-butyl cyanoacrylate nanoparticles involved dispersion polymerization in aqueous media, with the process being influenced by factors such as pH and temperature .

Molecular Structure Analysis

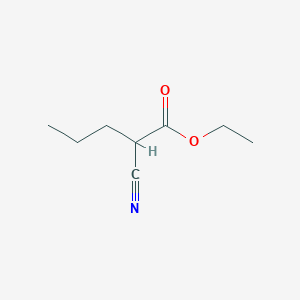

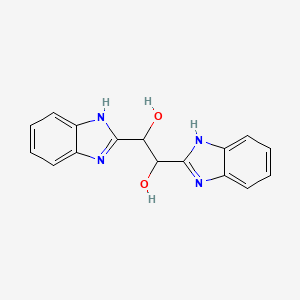

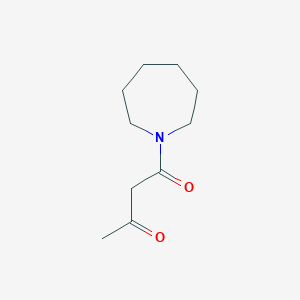

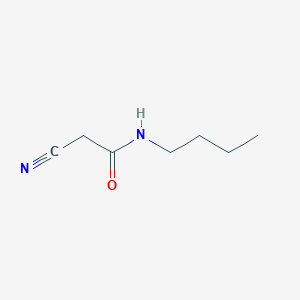

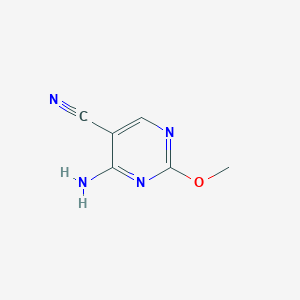

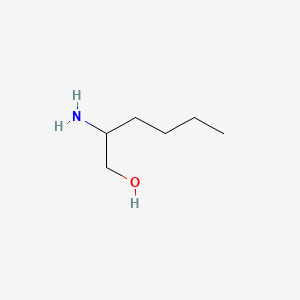

The molecular structure of n-Butyl-2-cyanoacetamide would consist of a butyl group attached to a cyanoacetamide moiety. While the exact structure is not discussed, the papers provide insights into similar compounds. The presence of the cyano group and the acetamide linkage are crucial for the biological activity and reactivity of these compounds, as seen in the derivatives synthesized for medical applications and proteomics .

Chemical Reactions Analysis

The chemical reactivity of n-Butyl-2-cyanoacetamide can be inferred from the reactions involving similar compounds. For instance, the alkylating reagents N-t-butyliodoacetamide and iodoacetanilide react with cysteine residues in proteins, indicating that n-Butyl-2-cyanoacetamide could potentially participate in similar alkylation reactions . The polymerization of n-butyl cyanoacrylate into nanoparticles suggests that n-Butyl-2-cyanoacetamide may also undergo polymerization under the right conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of n-Butyl-2-cyanoacetamide are not directly reported, related compounds provide some context. The solubility, reactivity, and stability of these compounds can be influenced by their functional groups and molecular structure. For example, the stability of poly n-butyl cyanoacrylate nanoparticles is affected by the presence of a steric stabilizer and the pH of the medium . Similarly, the synthesis of isotopically labeled alkylating reagents suggests that n-Butyl-2-cyanoacetamide could be modified to alter its physical properties for specific applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

- Application : Synthesis of novel compounds with antimicrobial properties.

- Method : Involving a reaction of cyanoacetamide with other compounds to produce derivatives with promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

One-Pot Synthesis of Quinoxalinones

- Application : Synthesis of quinoxalin-2-ones, useful in pharmaceuticals.

- Method : Tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides, offering moderate to good yields (Wang, Hu, Liu, Tu, & Zhang, 2017).

Synthesis of Hydroxyl Cyanoacetamide Derivatives

- Application : Producing quaternary hydroxyl cyanoacetamide derivatives.

- Method : Selective C-H oxidation of active methylene carbon in cyanoacetamide derivatives (Maity & Pramanik, 2014).

Synthesis of N-substituted Acetamides

- Application : Development of anti-diabetic agents.

- Method : Conversion of indolyl butanoic acid into various compounds, demonstrating significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).

Synthesis of Pyridinones and Chromenopyridones

- Application : Potential use in anti-inflammatory and antipyretic drugs.

- Method : Synthesis of a novel class of 2(1H)-pyridone molecules and their derivatives, showing promising in-vitro and in-vivo examination results (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

Synthesis of Heterocycles for Industrial Applications

- Application : Use in drugs, pesticides, emulsifiers, cosmetics, etc.

- Method : Synthesizing new heterocyclic compounds incorporating a fatty chain, leading to nonionic surface-active agents with good solubility and biodegradability (El-Sayed & Almalki, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNARROBKPUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960193 | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl-2-cyanoacetamide | |

CAS RN |

39581-21-0 | |

| Record name | NSC81847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)